ルボックススタチン

概要

説明

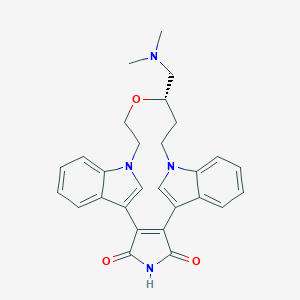

ルボキスタウリンは、ビスインドリルマレイミドファミリーに属する合成化合物です。主に、タンパク質キナーゼC-ベータの阻害剤としての役割で知られています。 ルボキスタウリンは、特に糖尿病性網膜症やその他の糖尿病性微小血管合併症の治療における潜在的な治療用途について調査されています .

科学的研究の応用

Diabetic Retinopathy

Diabetic retinopathy is a significant complication of diabetes characterized by damage to the retinal blood vessels. Ruboxistaurin has been investigated as a treatment option for both non-proliferative and proliferative stages of DR.

- Phase III Trials : In a notable study (PKC-DRS2), ruboxistaurin was evaluated over three years in patients with moderate to severe DR. The results indicated that patients receiving ruboxistaurin had a significantly reduced risk of sustained vision loss compared to those on placebo, highlighting its potential as a protective agent against vision deterioration .

- Mechanism of Action : By inhibiting PKCβ, ruboxistaurin may reduce vascular leakage and neovascularization, which are critical in the progression of DR . This inhibition helps maintain the integrity of the blood-retinal barrier.

Diabetic Macular Edema

Diabetic macular edema is a condition where fluid accumulates in the macula, leading to vision impairment. Ruboxistaurin's effects on DME have also been extensively studied.

- Efficacy Studies : In trials involving 686 patients with DME, ruboxistaurin demonstrated a reduction in the progression of DME when compared to placebo. Specifically, at a dosage of 32 mg/day, patients showed fewer instances of progression to sight-threatening DME .

- Safety Profile : The drug was generally well-tolerated among participants, with adverse events being comparable to placebo groups .

Case Study 1: Efficacy in Diabetic Retinopathy

A multicenter study involving 685 patients assessed the long-term effects of ruboxistaurin on DR. The findings revealed that patients treated with ruboxistaurin experienced less progression of DR compared to those receiving placebo. This study underscored the importance of early intervention in preventing vision loss in diabetic patients .

Case Study 2: Impact on Diabetic Macular Edema

In another trial focused on DME, ruboxistaurin was administered to patients over a period of 30 months. Results indicated that while the primary endpoint was not statistically significant, secondary analyses suggested that ruboxistaurin effectively delayed progression to sight-threatening stages of DME . This reinforces its potential utility as a therapeutic agent in managing diabetic complications.

Comparative Data Table

| Application | Study Type | Population | Key Findings |

|---|---|---|---|

| Diabetic Retinopathy | Phase III Trial | 685 patients | Reduced risk of sustained vision loss with ruboxistaurin |

| Diabetic Macular Edema | Multicenter Study | 686 patients | Delayed progression to sight-threatening DME |

| General Safety Profile | Combined Analysis | Various trials | Adverse events similar to placebo; generally well-tolerated |

作用機序

ルボキスタウリンは、タンパク質キナーゼC-ベータを阻害することによって効果を発揮します。この酵素は、細胞成長、分化、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たしています。タンパク質キナーゼC-ベータを阻害することで、ルボキスタウリンはこれらのプロセスを調節し、糖尿病性網膜症などの病状を軽減する可能性があります。 阻害は、ATP依存性競合阻害によって達成され、ルボキスタウリンは酵素への結合のためにATPと競合します .

類似の化合物との比較

ルボキスタウリンは、タンパク質キナーゼC-ベータに対する高い選択性でユニークです。類似の化合物には次のようなものがあります。

スタウロスポリン: 天然物であり、タンパク質キナーゼCの強力な阻害剤ですが、ルボキスタウリンと比較して選択性が低いです。

ビスインドリルマレイミドI: タンパク質キナーゼCの別の阻害剤ですが、より広い特異性を示します。

Gö 6976: タンパク質キナーゼC-アルファとタンパク質キナーゼC-ベータの選択的阻害剤ですが、結合特性が異なります.

ルボキスタウリンのユニークさは、タンパク質キナーゼC-ベータに対する高い選択性と効力にあり、研究と潜在的な治療用途の両方において貴重なツールとなっています。

生化学分析

Biochemical Properties

Ruboxistaurin plays a crucial role in biochemical reactions by inhibiting PKC-β. This enzyme is involved in the phosphorylation of various proteins, which in turn regulate numerous cellular functions. Ruboxistaurin interacts with PKC-β by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in inflammation, cell growth, and apoptosis .

Cellular Effects

Ruboxistaurin exerts significant effects on various cell types and cellular processes. In endothelial cells, it reduces oxidative stress and inflammation by inhibiting PKC-β activity. This leads to decreased production of reactive oxygen species and pro-inflammatory cytokines. In diabetic nephropathy, ruboxistaurin has been shown to reduce glomerular hyperfiltration and albuminuria by modulating the TGF-β1/Smad pathway . Additionally, ruboxistaurin influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects in diabetic complications .

Molecular Mechanism

The molecular mechanism of ruboxistaurin involves its selective inhibition of PKC-β. By binding to the enzyme’s active site, ruboxistaurin prevents the phosphorylation of key substrates involved in various signaling pathways. This inhibition leads to reduced activation of NADPH oxidase, a major source of reactive oxygen species in cells. Consequently, ruboxistaurin decreases oxidative stress and inflammation, which are critical factors in the pathogenesis of diabetic complications and cardiovascular diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ruboxistaurin have been observed to change over time. Studies have shown that ruboxistaurin remains stable and effective over extended periods, with sustained inhibition of PKC-β activity. Long-term treatment with ruboxistaurin has demonstrated consistent reductions in oxidative stress, inflammation, and cellular damage in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of ruboxistaurin vary with different dosages in animal models. At therapeutic doses, ruboxistaurin effectively reduces oxidative stress, inflammation, and cellular damage without significant adverse effects. At higher doses, ruboxistaurin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ruboxistaurin is involved in several metabolic pathways, primarily through its inhibition of PKC-β. This inhibition affects the activity of enzymes and cofactors involved in oxidative stress and inflammation. By reducing the activation of NADPH oxidase, ruboxistaurin decreases the production of reactive oxygen species and subsequent cellular damage

Transport and Distribution

Within cells and tissues, ruboxistaurin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Ruboxistaurin’s distribution is influenced by its binding affinity to PKC-β and other cellular components. This interaction affects its localization and accumulation within specific cellular compartments, contributing to its therapeutic effects .

Subcellular Localization

Ruboxistaurin’s subcellular localization is primarily determined by its interaction with PKC-β and other cellular components. It is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PKC-β activity. Additionally, ruboxistaurin may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications play a crucial role in directing ruboxistaurin to its sites of action and modulating its activity.

準備方法

ルボキスタウリンの合成には、いくつかのステップが含まれます。

L-2-デオキシリボース1-シアノ-3,4-ジベンゾエートの調製: 次に、脱保護して1-シアノL-2-デオキシリボースを得ます。

酸化開裂: 次のステップは、酸化開裂を行い、(S)-4-ヒドロキシ-2-(2-ヒドロキシエトキシ)-ブチロニトリルを生成することです。

メタンスルホン酸エステルへの変換: この中間体は、次に(S)-3-シアノ-3-(2-メタンスルホニルオキシエトキシ)-プロピルエステルに変換されます。

1-置換-3,4-ビス(3-インドリル)マレイミドとのカップリング: このステップにより、9H,18H-5,21:12,17-ジメテンジベンゾ[e,k]ピロロ[3,4-h][1,4,13]オキサジアザシクロヘキサデシン-18,20(19H)-ジオン、6,7,10,11-テトラヒドロ-19-置換-9(S)-シアノが形成されます。

メチル化と脱保護: 最後のステップは、アミノ基のメチル化と脱保護を行い、ルボキスタウリンを形成することです.

化学反応の分析

ルボキスタウリンは、次のようなさまざまな化学反応を起こします。

酸化: ルボキスタウリンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成する可能性があります。

還元: また、還元反応を起こすこともありますが、これはそれほど一般的ではありません。

置換: ルボキスタウリンは、特に官能基を含む置換反応に関与する可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤と、水素化ホウ素ナトリウムのような還元剤が含まれます。

科学研究アプリケーション

医学: 糖尿病性網膜症、糖尿病性末梢神経障害、糖尿病性腎症の治療について調査されています。 .

生物学: 生物学的研究では、ルボキスタウリンは、細胞シグナル伝達経路におけるタンパク質キナーゼC-ベータの役割とそのさまざまな細胞プロセスへの影響を研究するために使用されます.

化学: ルボキスタウリンは、タンパク質キナーゼC阻害剤とその化学的性質に関する研究における基準化合物として使用されます.

類似化合物との比較

Ruboxistaurin is unique in its high selectivity for protein kinase C-beta. Similar compounds include:

Staurosporine: A natural product and potent inhibitor of protein kinase C, but less selective compared to ruboxistaurin.

Bisindolylmaleimide I: Another inhibitor of protein kinase C, but with broader specificity.

Ruboxistaurin’s uniqueness lies in its high selectivity and potency for protein kinase C-beta, making it a valuable tool in both research and potential therapeutic applications.

生物活性

Ruboxistaurin is a selective inhibitor of protein kinase C beta (PKC-β) that has been primarily investigated for its potential therapeutic effects in diabetic complications, particularly diabetic retinopathy and nephropathy. This article reviews the biological activity of ruboxistaurin, focusing on its pharmacodynamics, efficacy in clinical trials, and underlying mechanisms.

Ruboxistaurin acts by selectively inhibiting PKC-β, which plays a crucial role in the pathophysiology of diabetic complications. By inhibiting this enzyme, ruboxistaurin can potentially reduce hyperglycemia-induced vascular damage, thereby ameliorating conditions such as diabetic retinopathy and nephropathy. The compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into its active metabolite, N-desmethyl ruboxistaurin, which retains similar potency .

Diabetic Nephropathy

A pivotal study assessed the effects of ruboxistaurin on nephropathy in patients with type 2 diabetes. Over one year, participants receiving 32 mg/day showed a significant reduction in urinary albumin-to-creatinine ratio (ACR) by 24% compared to a nonsignificant reduction in the placebo group. The estimated glomerular filtration rate (eGFR) remained stable in the ruboxistaurin group, while the placebo group experienced a significant decline .

Table 1: Changes in Urinary ACR and eGFR After One Year of Treatment

| Parameter | Ruboxistaurin Group (n=60) | Placebo Group (n=60) |

|---|---|---|

| Baseline ACR (mg/g) | 728 ± 424 | 800 ± 436 |

| Change in ACR (%) | -24 ± 9* | -9 ± 11 |

| Baseline eGFR (ml/min/1.73 m²) | 71 ± 26 | 69 ± 24 |

| Change in eGFR (%) | -2.5 ± 1.9 | -4.8 ± 1.8* |

*Significant at P < 0.05.

Diabetic Retinopathy

In another study focused on diabetic retinopathy, ruboxistaurin was administered to patients with moderately severe to very severe nonproliferative diabetic retinopathy. Although the primary outcome of delaying progression to sight-threatening stages was not statistically significant, secondary analyses indicated that higher doses (32 mg/day) may reduce progression rates compared to placebo .

Table 2: Progression Rates in Diabetic Retinopathy Trials

| Treatment Group | Progression to Sight-Threatening DME (%) | P-value |

|---|---|---|

| Ruboxistaurin (32 mg/day) | 16% | 0.054 |

| Placebo | 23% |

Case Studies and Observations

Several case studies have highlighted the clinical relevance of ruboxistaurin beyond nephropathy and retinopathy. In patients with diabetic peripheral neuropathy (DPN), ruboxistaurin demonstrated improvements in skin microvascular blood flow and sensory symptoms over a six-month period .

Case Study Example:

A randomized controlled trial involving DPN patients receiving ruboxistaurin reported improvements in quantitative sensory testing scores and overall quality of life metrics compared to those on placebo.

Safety and Tolerability

Ruboxistaurin has generally been well-tolerated across various studies. The most common adverse events reported include mild gastrointestinal disturbances and transient elevations in liver enzymes, which did not lead to discontinuation of therapy in most cases .

特性

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBUQCWBWNUWSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168775 | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169939-94-0 | |

| Record name | Ruboxistaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruboxistaurin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。